molecular formula C19H21NO6S B13406283 (bS)-N-Benzoyl-b-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester

(bS)-N-Benzoyl-b-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester

Cat. No.: B13406283
M. Wt: 391.4 g/mol
InChI Key: UIHAMDONOCRMPP-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group, a hydroxy group, a methylsulfonyl group, and an ethyl ester group attached to a phenylalanine backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group of D-phenylalanine, followed by the introduction of the benzoyl group through acylation. The hydroxy group is then introduced via a hydroxylation reaction, and the methylsulfonyl group is added through sulfonylation. Finally, the ethyl ester group is introduced through esterification, typically using an alcohol and an acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of environmentally friendly catalysts and solvents can minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzoyl group can produce a secondary alcohol .

Scientific Research Applications

(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition .

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-D-phenylalanine Ethyl Ester: Lacks the hydroxy and methylsulfonyl groups.

    N-Benzoyl-beta-hydroxy-D-phenylalanine Ethyl Ester: Lacks the methylsulfonyl group.

    N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-L-phenylalanine Ethyl Ester: The L-isomer of the compound.

Uniqueness

(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester is unique due to the presence of both the hydroxy and methylsulfonyl groups, which confer distinct chemical properties and reactivity. These functional groups allow the compound to participate in a wider range of chemical reactions compared to its analogs .

Properties

Molecular Formula

C19H21NO6S

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl (2R,3S)-2-benzamido-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate

InChI

InChI=1S/C19H21NO6S/c1-3-26-19(23)16(20-18(22)14-7-5-4-6-8-14)17(21)13-9-11-15(12-10-13)27(2,24)25/h4-12,16-17,21H,3H2,1-2H3,(H,20,22)/t16-,17+/m1/s1

InChI Key

UIHAMDONOCRMPP-SJORKVTESA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)S(=O)(=O)C)O)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.